Cas no 3458-14-8 (5'-Deoxythymidine)

5'-Deoxythymidine 化学的及び物理的性質
名前と識別子
-
- Thymidine, 5'-deoxy-
- 2′,5′-Dideoxythymidine
- 5’-DEOXYTHYMIDINE
- 5′-Deoxythymidine
- 5'-Deoxythymidine
- 5'-Deoxythymidine NEW
- 1-[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione
- 5-Methyl-2',5'-dideoxyuridine
- 5'-Deoxythymidine, 98%
- 5-deoxy Thymidine
- 3458-14-8
- 2',5'-Dideoxythymidine
- AKOS015892581
- 1-((2R,4S,5R)-4-hydroxy-5-methyltetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
- CHEMBL465901
- SCHEMBL2056693
- DTXSID70188127
- 5/'-deoxy Thymidine
- 5'-Ddthd
- Q63395222
- TS-08167
- DTXCID00110618
- 1-[(2R,4S,5R)-4-HYDROXY-5-METHYLOXOLAN-2-YL]-5-METHYL-3H-PYRIMIDINE-2,4-DIONE
-
- インチ: InChI=1S/C10H14N2O4/c1-5-4-12(10(15)11-9(5)14)8-3-7(13)6(2)16-8/h4,6-8,13H,3H2,1-2H3,(H,11,14,15)
- InChIKey: UGUILUGCFSCUKR-UHFFFAOYSA-N
- SMILES: C1(N2C=C(C)C(=O)NC2=O)OC(C)C(O)C1
計算された属性
- 精确分子量: 226.09500
- 同位素质量: 226.095357
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 366
- 共价键单元数量: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- トポロジー分子極性表面積: 78.9
- XLogP3: 何もない
- 互变异构体数量: 3
じっけんとくせい
- Color/Form: 未確定
- 密度みつど: 1.344±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 181-183 ºC (methanol )
- Boiling Point: °Cat760mmHg
- フラッシュポイント: °C
- Refractive Index: 1.559
- Solubility: 微溶性(2.5 g/l)(25ºC)、
- PSA: 84.32000
- LogP: -0.48670
- Solubility: 未確定
5'-Deoxythymidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D281783-1mg |
5'-Deoxythymidine |
3458-14-8 | 1mg |
$ 50.00 | 2022-06-05 | ||
TRC | D281783-10mg |
5'-Deoxythymidine |
3458-14-8 | 10mg |
$ 185.00 | 2022-06-05 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5704-10mg |
5'-deoxy Thymidine |
3458-14-8 | 98% | 10mg |
¥2380.00 | 2023-09-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-256957-1mg |
5′-Deoxythymidine, |
3458-14-8 | 1mg |
¥474.00 | 2023-09-05 | ||
TargetMol Chemicals | T21552-2 mg |
5-deoxy Thymidine |
3458-14-8 | 99.6% | 2mg |
¥ 870 | 2023-07-11 | |
A2B Chem LLC | AF60609-10mg |
5'-DEOXYTHYMIDINE |
3458-14-8 | ≥95% | 10mg |
$193.00 | 2024-04-20 | |
1PlusChem | 1P00C16P-10mg |
5'-DEOXYTHYMIDINE |
3458-14-8 | 99% | 10mg |
$230.00 | 2025-02-25 | |
TargetMol Chemicals | T21552-1mg |
5-deoxy Thymidine |
3458-14-8 | 99.6% | 1mg |
¥ 289 | 2024-07-20 | |
TargetMol Chemicals | T21552-5mg |
5-deoxy Thymidine |
3458-14-8 | 99.6% | 5mg |
¥ 892 | 2024-07-20 | |
Crysdot LLC | CD70001351-25mg |
Thymidine, 5'-deoxy- |
3458-14-8 | 97% | 25mg |
$250 | 2024-07-18 |
5'-Deoxythymidine 関連文献
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Guillaume Clavé,Maeva Reverte,Jean-Jacques Vasseur,Michael Smietana RSC Chem. Biol. 2021 2 94
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Guilhem Godeau,Hélène Arnion,Christophe Brun,Cathy Staedel,Philippe Barthélémy Med. Chem. Commun. 2010 1 76
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Patrick F. Conlon,Olga Eguaogie,Jordan J. Wilson,Jamie S. T. Sweet,Julian Steinhoegl,Klaudia Englert,Oliver G. A. Hancox,Christopher J. Law,Sarah A. Allman,James H. R. Tucker,James P. Hall,Joseph S. Vyle Chem. Sci. 2019 10 10948
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William Doherty,Eva-Maria Dürr,Hannah T. Baddock,Sook Y. Lee,Peter J. McHugh,Tom Brown,Mathias O. Senge,Eoin M. Scanlan,Joanna F. McGouran Org. Biomol. Chem. 2019 17 8094
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5. Supramolecular assemblies of novel aminonucleoside phospholipids and their bonding to nucleic acidsDelin Pan,Jing Sun,Hongwei Jin,Yating Li,Liyu Li,Yun Wu,Lihe Zhang,Zhenjun Yang Chem. Commun. 2015 51 469
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Dominik Altevogt,Andrea Hrenn,Claudia Kern,Lilia Clima,Willi Bannwarth,Irmgard Merfort Org. Biomol. Chem. 2009 7 3934
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7. Synthetic analogues of polynucleotides. Part XII. Synthesis of thymidine derivatives containing an oxyacetamido- or an oxyformamido-linkage instead of a phosphodiester groupMichael J. Gait,A. Stanley Jones,Richard T. Walker J. Chem. Soc. Perkin Trans. 1 1974 1684
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8. Synthesis and nucleic-acid-binding properties of sulfamide- and 3′-N-sulfamate-modified DNAKevin J. Fettes,Nigel Howard,David T. Hickman,Steven Adah,Mark R. Player,Paul F. Torrence,Jason Micklefield J. Chem. Soc. Perkin Trans. 1 2002 485
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9. Synthetic analogues of polynucleotides. Part 15. The synthesis and properties of poly(5′-amino-3′-O-carboxymethyl-2′,5′-dideoxy-erythro-pentonucleosides) containing 3′(O)→ 5′(C) acetamidate linkagesMichael J. Gait,A. Stanley Jones,Michael D. Jones,Martin J. Shepherd,Richard T. Walker J. Chem. Soc. Perkin Trans. 1 1979 1389
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Magdalena Olesiak,Wojciech J. Stec,Andrzej Okruszek Org. Biomol. Chem. 2009 7 2162
5'-Deoxythymidineに関する追加情報
Introduction to 5'-Deoxythymidine (CAS No. 3458-14-8)
5'-Deoxythymidine, chemically known by its CAS number 3458-14-8, is a significant nucleoside analog that has garnered considerable attention in the field of pharmaceutical and biochemical research. This compound, characterized by its deoxyribose sugar backbone and thymine base, plays a pivotal role in various molecular biology applications, particularly in the synthesis of antiviral agents and nucleotide-based therapeutics.
The molecular structure of 5'-Deoxythymidine (5'-dThd) closely resembles that of thymidine, a naturally occurring nucleoside essential for DNA replication and repair. However, the absence of a hydroxyl group at the 2' carbon position distinguishes it from its parent compound, imparting unique chemical and biological properties. These properties make 5'-Deoxythymidine a valuable intermediate in the development of modified nucleosides, which are increasingly being explored for their therapeutic potential.
In recent years, 5'-Deoxythymidine has been extensively studied for its applications in antiviral drug development. Its structural similarity to natural nucleosides allows it to be incorporated into viral genomes during replication, leading to the production of non-functional viral particles. This mechanism has been particularly effective against RNA viruses, where modified nucleosides can disrupt viral polymerase activity. Notably, research has demonstrated the efficacy of 5'-Deoxythymidine derivatives in inhibiting the replication of viruses such as influenza and hepatitis C.
The pharmaceutical industry has leveraged the versatility of 5'-Deoxythymidine in designing novel therapeutic agents. For instance, modifications to its sugar moiety or base structure have yielded compounds with enhanced stability and bioavailability. These advancements have paved the way for the development of next-generation antiviral drugs that exhibit improved pharmacokinetic profiles. Additionally, 5'-Deoxythymidine has been investigated as a potential prodrug for delivering other bioactive molecules directly to target tissues, further expanding its therapeutic applications.
Beyond its antiviral applications, 5'-Deoxythymidine has found utility in synthetic biology and gene therapy research. Its role as a building block for constructing modified oligonucleotides has enabled researchers to develop innovative gene-editing tools and therapeutic vectors. For example, chimeric nucleosides incorporating 5'-Deoxythymidine have been used to enhance the efficiency of antisense oligonucleotide (ASO) delivery systems, which are crucial for treating genetic disorders.
Recent studies have also highlighted the potential of 5'-Deoxythymidine in cancer therapy. By modulating nucleotide metabolism and interfering with DNA replication, this compound has shown promise in inhibiting the growth of certain cancer cell lines. Furthermore, its ability to cross the blood-brain barrier has opened new avenues for treating neurological disorders associated with viral infections or DNA damage.
The synthesis and purification of 5'-Deoxythymidine (CAS No. 3458-14-8) require stringent quality control measures to ensure high purity and consistency. Advanced synthetic methodologies have been developed to produce this compound with minimal impurities, making it suitable for sensitive biological applications. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are routinely employed to verify its chemical integrity.
In conclusion, 5'-Deoxythymidine represents a cornerstone compound in modern pharmaceutical research, with diverse applications spanning antiviral therapy, synthetic biology, and oncology. Its unique structural features and biological properties continue to drive innovation in drug development, offering hope for novel treatments against a wide range of diseases. As research progresses, the therapeutic potential of 5'-Deoxythymidine derivatives is expected to expand further, solidifying its importance in the chemical and biomedical sciences.
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